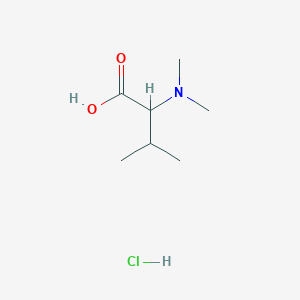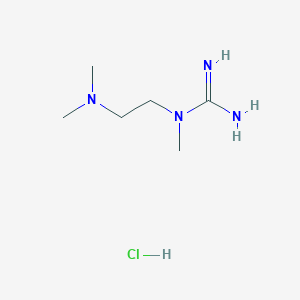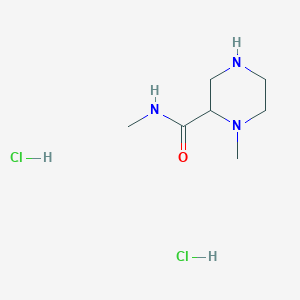
4-(3,4-Difluorophenyl)butan-2-amine hydrochloride
Overview
Description
4-(3,4-Difluorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N . It has a molecular weight of 221.67 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. It is known that the compound is a powder . Other properties such as boiling point and specific storage conditions are not specified .Scientific Research Applications
4-DBH-Cl has a variety of scientific research applications. It is used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways and other processes. It is also used in laboratory experiments to study the pharmacokinetics and pharmacodynamics of various drugs. Additionally, 4-DBH-Cl has been used in studies of enzyme inhibition and enzyme-substrate interactions.
Mechanism of Action
4-DBH-Cl acts as an inhibitor of enzymes that are involved in the metabolism of drugs, such as cytochrome P450 enzymes. It also acts as an agonist of the G-protein-coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, it has been shown to interact with other proteins, such as the 5-HT2A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
4-DBH-Cl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, it has been shown to interact with other proteins, such as the 5-HT2A receptor, which is involved in the regulation of neurotransmission.
Advantages and Limitations for Lab Experiments
The use of 4-DBH-Cl in laboratory experiments provides a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it has a low toxicity profile. However, there are some limitations to the use of 4-DBH-Cl in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low solubility in biological fluids, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 4-DBH-Cl. For example, further research could be conducted to investigate the effects of 4-DBH-Cl on other proteins and enzymes, such as those involved in the metabolism of drugs. Additionally, further research could be conducted to investigate the effects of 4-DBH-Cl on other cell signaling pathways and physiological processes. Furthermore, research could also be conducted to investigate the potential therapeutic or medical applications of 4-DBH-Cl. Finally, research could also be conducted to investigate the potential interactions between 4-DBH-Cl and other compounds, such as drugs and other synthetic compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-(3,4-difluorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAGZASJLNIHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)
![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)


![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)


![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)





